
2,3,6-Triaminobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Triaminobenzaldehyde is an organic compound with the molecular formula C7H9N3O It consists of a benzene ring substituted with three amino groups at the 2, 3, and 6 positions, and an aldehyde group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triaminobenzaldehyde can be achieved through several methods. One common approach involves the nitration of benzaldehyde followed by reduction. The nitration process introduces nitro groups at the desired positions, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality.
化学反应分析
Types of Reactions
2,3,6-Triaminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: 2,3,6-Triaminobenzoic acid.
Reduction: 2,3,6-Triaminobenzyl alcohol.
Substitution: Various substituted amides or secondary amines depending on the reagents used.
科学研究应用
2,3,6-Triaminobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,3,6-Triaminobenzaldehyde involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can disrupt cellular processes and lead to the compound’s biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
2,4,6-Triaminobenzaldehyde: Similar structure but with amino groups at the 2, 4, and 6 positions.
2,3,4-Triaminobenzaldehyde: Similar structure but with amino groups at the 2, 3, and 4 positions.
2,3,5-Triaminobenzaldehyde: Similar structure but with amino groups at the 2, 3, and 5 positions.
Uniqueness
2,3,6-Triaminobenzaldehyde is unique due to the specific positioning of its amino groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties compared to its isomers.
属性
CAS 编号 |
477535-30-1 |
|---|---|
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC 名称 |
2,3,6-triaminobenzaldehyde |
InChI |
InChI=1S/C7H9N3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H,8-10H2 |
InChI 键 |
OACZFJPPMBABTC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1N)C=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


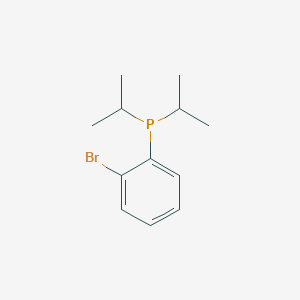
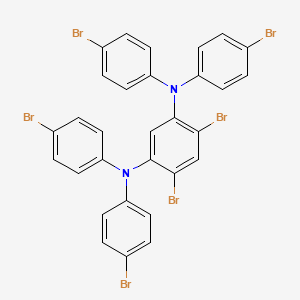
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
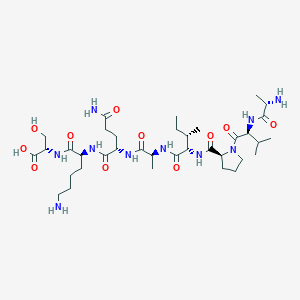
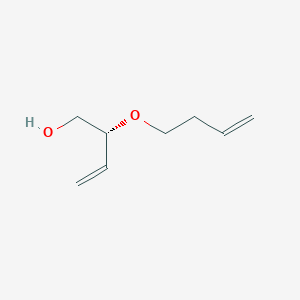
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
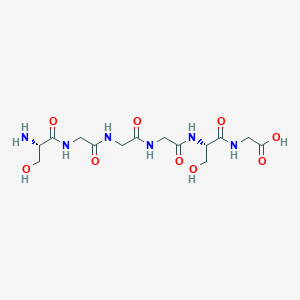
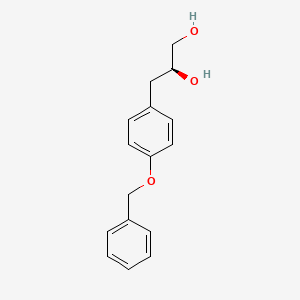


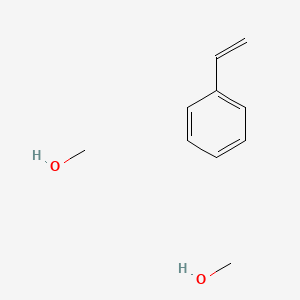

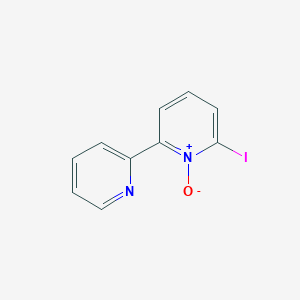
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
